6-(3-Ethylphenyl)pyridine-3-carboxylic acid
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Overview
Description
6-(3-Ethylphenyl)pyridine-3-carboxylic acid is an organic compound featuring a pyridine ring substituted with a carboxylic acid group at the third position and a 3-ethylphenyl group at the sixth position
Synthetic Routes and Reaction Conditions:
Route 1: One common synthetic route involves the Suzuki-Miyaura coupling reaction. This method typically starts with 3-bromopyridine-6-carboxylic acid and 3-ethylphenylboronic acid. The reaction is catalyzed by palladium(II) acetate with a phosphine ligand in the presence of a base such as potassium carbonate in an aqueous ethanol solution. The reaction is carried out under an inert atmosphere at elevated temperatures (around 80-100°C) for several hours.
Route 2: Another method involves the direct alkylation of 6-phenylpyridine-3-carboxylic acid using ethyl iodide in the presence of a strong base like sodium hydride in a polar aprotic solvent such as dimethylformamide (DMF).
Industrial Production Methods:
- Industrial production often scales up the Suzuki-Miyaura coupling due to its high yield and selectivity. The process involves large-scale reactors with continuous monitoring of reaction parameters to ensure consistency and purity of the final product.
Types of Reactions:
Oxidation: The carboxylic acid group can undergo oxidation to form various derivatives, such as esters or amides, using reagents like thionyl chloride or oxalyl chloride.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine in the presence of a catalyst.
Common Reagents and Conditions:
Oxidation: Thionyl chloride (SOCl2), oxalyl chloride ((COCl)2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nitric acid (HNO3), bromine (Br2), iron(III) chloride (FeCl3)
Major Products:
Oxidation: Esters, amides
Reduction: Alcohols
Substitution: Nitro derivatives, halogenated compounds
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Acts as a ligand in coordination chemistry for the preparation of metal complexes.
Biology and Medicine:
- Potential precursor for pharmaceutical compounds with anti-inflammatory or anticancer properties.
- Investigated for its role in modulating biological pathways due to its structural similarity to known bioactive molecules.
Industry:
- Utilized in the development of novel materials with specific electronic or optical properties.
- Employed in the synthesis of agrochemicals and dyes.
Mechanism of Action
The mechanism by which 6-(3-ethylphenyl)pyridine-3-carboxylic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The carboxylic acid group can form hydrogen bonds, while the aromatic rings can participate in π-π interactions, influencing molecular recognition and binding.
Comparison with Similar Compounds
6-Phenylpyridine-3-carboxylic acid: Lacks the ethyl group, which may affect its binding affinity and reactivity.
6-(4-Ethylphenyl)pyridine-3-carboxylic acid: The position of the ethyl group on the phenyl ring can influence the compound’s steric and electronic properties.
6-(3-Methylphenyl)pyridine-3-carboxylic acid: The methyl group is smaller than the ethyl group, potentially leading to different biological activities and reactivity.
Uniqueness:
- The presence of the 3-ethylphenyl group in 6-(3-ethylphenyl)pyridine-3-carboxylic acid provides unique steric and electronic properties, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for developing new pharmaceuticals and materials.
Properties
IUPAC Name |
6-(3-ethylphenyl)pyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c1-2-10-4-3-5-11(8-10)13-7-6-12(9-15-13)14(16)17/h3-9H,2H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEPGJTYFLDEGQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)C2=NC=C(C=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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